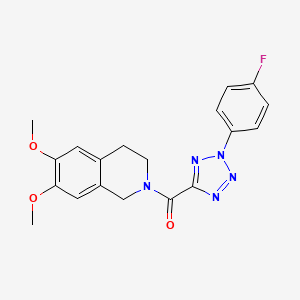

![molecular formula C16H15N3O3S2 B2702676 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 896683-70-8](/img/structure/B2702676.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide” belongs to a class of compounds known as 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . These compounds are known for their inhibitory action on mrgx2 .

Synthesis Analysis

The synthesis of these compounds involves the creation of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides bearing a short alkylamino side chain in the 3-position . The nature of the substituent in the 7-position can enhance the myorelaxant potency of the drugs .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 4H-1,2,4-benzothiadiazine 1,1-dioxide core, which is substituted at various positions to achieve desired properties .Chemical Reactions Analysis

The chemical reactions involving these compounds primarily focus on their ability to inhibit insulin secretion . The presence of either chlorine or bromine atoms in the 6 and 7 positions does not improve the apparent selectivity of the drugs for the pancreatic tissue .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the substituents at the 6 and 7 positions . For example, the introduction of one or two fluorine atoms, as well as the presence of a methoxy group in the 7-position, generates potent and selective inhibitors of insulin release .科学的研究の応用

Antimicrobial Activity

The compound has been reported to exhibit antimicrobial activity . The presence of various functional groups attached to the ring structure, such as halo groups at the 7 and 8 positions, are responsible for this activity .

Antiviral Activity

The compound also shows antiviral properties . This is likely due to the unique chemical structure of the compound, which allows it to interfere with the life cycle of viruses .

Antihypertensive Activity

The compound has been found to have antihypertensive effects . This could be due to its ability to interact with certain receptors or enzymes involved in blood pressure regulation .

Antidiabetic Activity

The compound has been reported to exhibit antidiabetic activity . This could be due to its potential to modulate insulin release or glucose metabolism .

Anticancer Activity

The compound has shown potential as an anticancer agent . Its mechanism of action could involve disrupting cell division or promoting apoptosis in cancer cells .

KATP Channel Activator

The compound has been evaluated as a KATP channel activator on pancreatic endocrine tissue and vascular smooth muscle tissue . Compounds with substitutions at the 7-position and 3-position were found to be effective inhibitors of insulin release from rat pancreatic B cells .

AMPA Receptor Modulator

The compound has been reported to act as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological disorders .

Fungicide

A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which include this compound, were designed, synthesized, and tested against various phytopathogenic fungi . Some compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

作用機序

Target of Action

The primary targets of the compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide are ATP-sensitive potassium channels (KATP channels) in pancreatic endocrine tissue and vascular smooth muscle tissue . These channels play a crucial role in regulating insulin secretion and vascular tone .

Mode of Action

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide interacts with its targets by binding to the KATP channels, leading to their activation . This activation results in the inhibition of insulin secretion from pancreatic beta cells and relaxation of vascular smooth muscle .

Biochemical Pathways

The activation of KATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide affects several biochemical pathways. In pancreatic beta cells, the opening of these channels hyperpolarizes the cell membrane, inhibiting the release of insulin . In vascular smooth muscle, the activation of KATP channels leads to membrane hyperpolarization, causing relaxation and vasodilation .

Pharmacokinetics

The compound’s potency and selectivity for pancreatic katp channels suggest it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide’s action include the inhibition of insulin secretion from pancreatic beta cells and the relaxation of vascular smooth muscle . These effects could potentially be harnessed for the treatment of conditions such as diabetes and hypertension .

将来の方向性

特性

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-11-5-4-6-12(9-11)17-15(20)10-23-16-18-13-7-2-3-8-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEIQROGOFLDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2702595.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2702603.png)

![(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester](/img/structure/B2702607.png)

![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)

![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)